methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Organic Synthesis
Thiophene derivatives are important raw materials and intermediates in organic synthesis. They are used to create complex molecules for various purposes, including pharmaceuticals and agrochemicals .
Pharmaceuticals
Thiophenes have been used in the synthesis of anticancer agents . They also act as metal complexing agents and have been developed into new classes of compounds with potential therapeutic effects .
Agrochemicals
In agriculture, thiophene derivatives can be used to develop insecticides and other products that protect crops from pests and diseases .
Antifungal Agents
Some benzothiophene compounds have shown potential as antifungal agents against current fungal diseases .
Anticancer Research
Benzo[b]thiophene derivatives have been designed and synthesized with potential anticancer effects, evaluated against various cancer cell lines .
Anti-inflammatory and Serotonin Antagonists
Thiophene compounds have shown activity as anti-inflammatory agents and serotonin antagonists, which could be used in treatments for conditions like Alzheimer’s disease .
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects . They have been used in the development of inhibitors of kinase targets, such as the LIMK protein family .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of pathways, leading to downstream effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties .
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They are remarkably effective compounds both with respect to their biological and physiological functions . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
methyl 3-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S3/c1-22-16(19)15-14(6-7-23-15)25(20,21)17-8-12(18)11-9-24-13-5-3-2-4-10(11)13/h2-7,9,12,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBFKMOCCSBICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate |
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